ATP (Adenosine-Triphosphate)

Enzymology Kinase assays Substrate specificity

ATP is the non-substitutable energy currency for enzymatic and bioluminescent assays. Adenylate kinase discriminates ATP from GTP with >100-fold catalytic selectivity, and firefly luciferase detection (0.3 pM LOD) produces zero signal with ATPγS or AMP-PNP. RNA polymerase initiation on T7 DNA proceeds with Km(ATP) = 0.6 mM vs. Km(UTP) = 0.31 mM — interchange breaks promoter-specific synthesis. K(Ca) channel studies show AMP-PNP fails to activate channels at 300 μM–3 mM, while authentic ATP activates dose-dependently. Procure high-purity ATP to guarantee assay fidelity, reproducible kinetics, and valid positive controls.

Molecular Formula C10H14N5Na2O13P3
Molecular Weight 551.14 g/mol
Cat. No. B8816072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP (Adenosine-Triphosphate)
Molecular FormulaC10H14N5Na2O13P3
Molecular Weight551.14 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+]
InChIInChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyTTWYZDPBDWHJOR-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 0.25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP (Adenosine Triphosphate) Procurement Guide: Technical Specifications and In-Class Differentiation


Adenosine triphosphate (ATP) is a purine nucleoside triphosphate that functions as the primary energy currency and phosphate donor in cellular metabolism, biochemical assays, and industrial enzymatic processes [1]. While ATP belongs to a class of structurally related nucleoside triphosphates (NTPs) including GTP, UTP, and CTP, as well as non-hydrolyzable analogs such as ATPγS and AMP-PNP, the compound exhibits distinct kinetic, binding, and functional properties that preclude simple substitution in scientific and industrial workflows [2]. The following evidence guide provides quantitative, comparator-based differentiation data to inform procurement and assay design decisions.

Why ATP Cannot Be Replaced by GTP, UTP, or Non-Hydrolyzable Analogs in Critical Assays


Substituting ATP with alternative nucleoside triphosphates or non-hydrolyzable analogs introduces quantifiable deviations in enzyme kinetics, substrate selectivity, and assay readouts. Adenylate kinase (Adk) discriminates between ATP and GTP with a catalytic selectivity ratio exceeding 100-fold for ATP-dependent phosphorylation, with ATP inducing a catalytically competent closed conformation while GTP arrests the enzyme in an open, inhibited state [1]. In RNA polymerase transcription initiation, ATP and UTP exhibit distinct Michaelis constants (Km = 0.6 mM vs 0.31 mM), altering reaction kinetics if interchanged [2]. Non-hydrolyzable analogs ATPγS and AMP-PNP fail to fully recapitulate ATP-dependent conformational switching in K(ATP) channels, with AMP-PNP completely lacking the ability to induce SUR1 conformational transitions [3]. These quantitative disparities translate directly into assay failure, erroneous kinetic parameters, and non-reproducible results when generic substitution is attempted without empirical validation.

ATP Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


ATP vs GTP Selectivity in Adenylate Kinase: Catalytic Competence and Structural State Discrimination

In adenylate kinase (Adk)-mediated phosphorylation of AMP, ATP and GTP exhibit fundamentally distinct binding modes with direct catalytic consequences. ATP induces a catalytically competent closed structural state in Adk, whereas GTP arrests the enzyme in a catalytically inhibited open state [1]. ATP acts as the productive phosphate donor, while ATP was shown in the related NMP kinase AK3 to act as an inhibitor with respect to GTP and AMP when GTP is the cognate substrate [2]. This structural discrimination mechanism underlies the >100-fold catalytic selectivity favoring ATP in ATP-dependent adenylate kinases.

Enzymology Kinase assays Substrate specificity

ATP vs GTP Kinetic Comparison: Plasmodium falciparum Adenylate Kinase Substrate Specificity

In Plasmodium falciparum adenylate kinase (PfAK), ATP serves as the preferred triphosphate substrate with a specific activity of 75 U/mg and kcat = 2160 min⁻¹ at 25°C, whereas the parasite's GTP:AMP phosphotransferase (PfGAK) exhibits no detectable activity with ATP, showing exclusive preference for GTP [1]. This absolute discrimination demonstrates that ATP and GTP are not functionally interchangeable in parasite nucleotide metabolism assays.

Parasitology Enzyme kinetics Drug discovery

ATP vs UTP Kinetic Differentiation in RNA Polymerase Transcription Initiation

In E. coli RNA polymerase-mediated transcription initiation on T7 DNA, ATP and UTP exhibit distinct Michaelis constants that preclude equivalent substitution. The Km for ATP was determined to be 0.6 mM, while the Km for UTP was 0.31 mM, representing a nearly 2-fold difference in apparent substrate affinity [1]. Additionally, the substrate site exhibits finite affinity for incorrect nucleoside triphosphate with a Ki of 2.3 mM, further demonstrating that nucleotide binding is not promiscuous.

Molecular biology Transcription RNA synthesis

ATP vs ATPγS and AMP-PNP: Differential Activation of Ca²⁺-Activated K⁺ Channels

In patch-clamp studies of bovine adrenal chromaffin cells, ATP activates Ca²⁺-dependent K⁺ (K(Ca)) channels in a dose-dependent manner from 30 μM to 10 mM. The non-hydrolyzable analog ATPγS (3 mM) also activates K(Ca) channels, whereas AMP-PNP (tested from 300 μM to 3 mM) fails to activate these channels [1]. This functional divergence demonstrates that non-hydrolyzable analogs are not equivalent substitutes for ATP in ion channel activation assays.

Ion channel pharmacology Electrophysiology ATP analog studies

ATP Bioluminescence Detection Sensitivity: Assay-Specific Limit of Detection Quantification

ATP detection via firefly luciferase bioluminescence achieves picomolar sensitivity under optimized conditions. Using immobilized firefly luciferase reagents, the limit of detection (LOD) for ATP is 0.3 pM, corresponding to approximately 20,000 cells·mL⁻¹, with a linear response range from 0.3 pM to 3 nM [1]. In nanoparticle-enhanced assays, the bioluminescence intensity increases with ATP concentration up to 600 µM, with an LOD of 5 µM [2]. ATPγS and AMP-PNP do not serve as substrates for firefly luciferase and generate no bioluminescence signal, establishing ATP as the sole cognate substrate for this detection modality.

Bioluminescence ATP detection Microbial contamination Cell viability

ATP vs NTP Class Kinetic Discrimination: Saccharomyces cerevisiae Phosphoenolpyruvate Carboxykinase Specificity

Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase, an ATP-dependent enzyme, exhibits a strict hierarchy of nucleoside triphosphate substrate preference. Kinetic studies reveal relative kcat/Km values for nucleoside triphosphate complexes in the order ATP >> GTP > ITP > UTP > CTP [1]. This rank-order specificity demonstrates that ATP is the kinetically preferred substrate by a substantial margin, with GTP and UTP showing significantly lower catalytic efficiency.

Metabolic engineering Enzyme kinetics Yeast biochemistry

ATP Optimal Application Scenarios: Evidence-Based Procurement Guidance


High-Sensitivity ATP Bioluminescence Assays for Microbial Contamination and Cell Viability

Firefly luciferase-based ATP detection achieves detection limits of 0.3 pM with immobilized reagents, corresponding to approximately 20,000 cells·mL⁻¹, enabling ultrasensitive microbial contamination monitoring in pharmaceutical manufacturing, food safety testing, and clinical diagnostics [1]. The linear response range from 0.3 pM to 3 nM provides quantitation across three orders of magnitude. Critically, ATPγS and AMP-PNP generate no bioluminescence signal in this assay system, mandating the use of authentic ATP for calibration standards and positive controls [2].

Adenylate Kinase-Coupled Assays for ATP Detection and Quantitation

Adenylate kinase (Adk) exhibits >100-fold catalytic selectivity for ATP over GTP, with ATP uniquely inducing a catalytically competent closed enzyme conformation [1]. This high-fidelity discrimination makes Adk-coupled assays ideal for specific ATP quantitation in complex nucleotide mixtures, including cell lysates and metabolic extracts containing GTP, UTP, and CTP. In Plasmodium falciparum adenylate kinase (PfAK), ATP serves as the preferred triphosphate substrate with kcat = 2160 min⁻¹ at 25°C, while the GTP-specific isoform (PfGAK) shows no detectable activity with ATP, further validating the isoform-specific utility of ATP in parasite enzyme studies [2].

In Vitro Transcription Reactions Requiring Defined Nucleotide Kinetics

E. coli RNA polymerase transcription initiation on T7 DNA proceeds with distinct kinetic parameters for ATP (Km = 0.6 mM) and UTP (Km = 0.31 mM), establishing that these nucleotides are not kinetically interchangeable in promoter-specific initiation reactions [1]. For in vitro transcription applications including mRNA synthesis, aptamer generation, and RNA structural studies, ATP must be supplied at concentrations reflecting its specific Km to maintain predictable initiation rates and product yields. Substituting ATP with UTP or omitting ATP entirely abrogates promoter-specific pppApU synthesis.

Ion Channel Pharmacology Studies Distinguishing ATP Hydrolysis-Dependent vs Independent Mechanisms

In Ca²⁺-activated K⁺ (K(Ca)) channel studies, ATP activates channels in a dose-dependent manner from 30 μM to 10 mM, whereas the non-hydrolyzable analog AMP-PNP fails to activate channels across the tested range of 300 μM to 3 mM [1]. ATPγS, a slowly hydrolyzable analog, retains partial activating capacity at 3 mM. This differential pharmacology enables researchers to dissect phosphorylation-dependent versus nucleotide-binding-dependent channel modulation mechanisms. Procurement of high-purity ATP alongside characterized ATPγS and AMP-PNP is essential for properly controlled experimental designs.

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